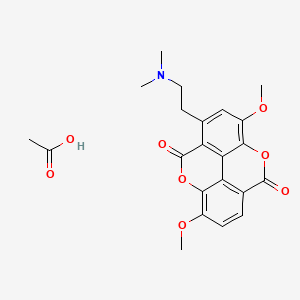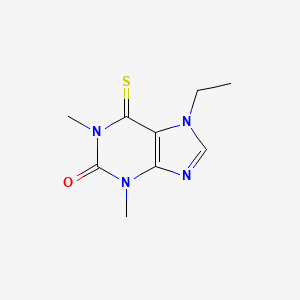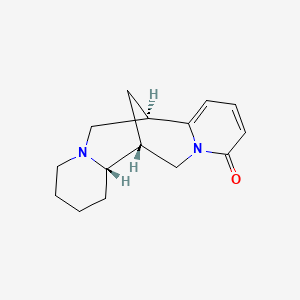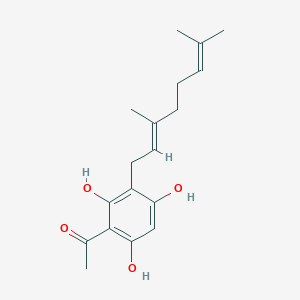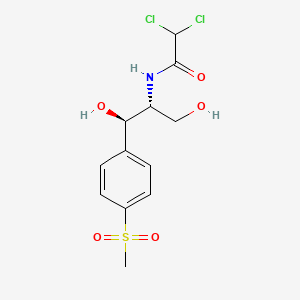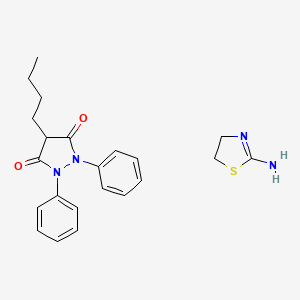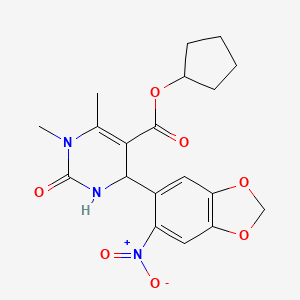
チオペラミド
概要
説明
Thioperamide is a potent HRH 4 antagonist and selective HRH 3 antagonist capable of crossing the blood–brain barrier . It was used by Jean-Charles Schwartz in his early experiments regarding the H 3 receptor . Thioperamide was found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine . The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .
Molecular Structure Analysis
Thioperamide’s molecular formula is C15H24N4S . Its structure has been studied with the molecular mechanics approach, integrated by X-ray crystallography on an analogue . The minimum-energy conformations of thioperamide calculated by molecular mechanics are reliable and they can be used for structural comparisons with other H3-receptor antagonists .Chemical Reactions Analysis
Thioperamide was found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine . The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .Physical And Chemical Properties Analysis
Thioperamide’s molecular formula is C15H24N4S . Its molecular weight is 292.4 g/mol .科学的研究の応用
ヒスタミンH3およびH4アンタゴニスト
チオペラミドは、強力なヒスタミンH3およびH4アンタゴニスト/逆アゴニストです . ヒト組み換えH3およびH4受容体に対するKi値は、それぞれ25 nMおよび27 nMです . これにより、ヒスタミン受容体とその様々な生理学的および病理学的プロセスにおける役割の研究において貴重なツールとなります。
好酸球の形状変化と遊走
チオペラミドは、ヒスタミンによって誘発される好酸球の形状変化と遊走を阻害することが示されています . IC50値はそれぞれ1.4 μMおよび519 nMです . これにより、チオペラミドは、喘息やアレルギー反応など、好酸球性炎症を特徴とする疾患の治療に潜在的に使用できる可能性が示唆されます。
実験的マウス喘息
実験的マウス喘息に関する研究では、チオペラミドは気管支肺胞洗浄液中の好酸球数を減少させることが示されました . しかし、抗OVA IgE濃度や肺浸潤には影響しませんでした . これにより、この文脈におけるチオペラミドの効果は複雑であり、複数の作用機序が関与している可能性が示唆されます。
脳領域におけるグルコース取り込み
チオペラミドは、5,7-DHT新生児病変ラットのすべての脳領域における[3H]グルコース取り込みの増強を阻止することが判明しました . これにより、チオペラミドは脳の代謝および神経疾患の研究に潜在的に使用できる可能性が示唆されます。
作用機序
Target of Action
Thioperamide is a potent antagonist of the histamine H3 receptor (HRH3) and the histamine H4 receptor (HRH4) . These receptors are primarily found in the central nervous system and are involved in the regulation of histamine release .
Mode of Action
Thioperamide acts by blocking the histamine autoreceptors (HRH3 and HRH4), which negatively regulate the release of histamine . By blocking these autoreceptors, thioperamide enhances the activity of histaminergic neurons, leading to a greater release of histamine . This action on H3 receptors is thought to promote wakefulness and improve memory consolidation .
Biochemical Pathways
Thioperamide’s action on histamine receptors influences several biochemical pathways. For instance, it has been found to increase the levels of lysobisphosphatidic acid , a lipid that plays a role in cellular processes such as cell proliferation and survival. Thioperamide also influences the histamine-dependent activation of the H2R/PKA/CREB pathway , which is involved in cell signaling and gene expression.
Result of Action
Thioperamide has been found to have several molecular and cellular effects. It promotes the proliferation of neural stem cells and enhances neurogenesis . It also ameliorates neuronal loss and β-amyloid pathology in transgenic mice, suggesting potential benefits in conditions like Alzheimer’s disease . Moreover, thioperamide has been shown to protect primary neurons against oxygen-glucose deprivation-induced injury .
Action Environment
The action, efficacy, and stability of thioperamide can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as serotonin, can modulate the effects of thioperamide . Additionally, the physiological state of the individual, including factors like age, health status, and the presence of other medications, can also impact the action of thioperamide .
Safety and Hazards
将来の方向性
Thioperamide has been shown to attenuate neuroinflammation and cognitive impairments in Alzheimer’s disease via inhibiting gliosis . It has also been shown to rescue circadian rhythm and memory function in experimental parkinsonism . These studies suggest that Thioperamide may have potential therapeutic applications in neurodegenerative diseases.
特性
IUPAC Name |
N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDJDBFONZGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147555 | |
| Record name | Thioperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106243-16-7 | |
| Record name | Thioperamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioperamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOPERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




